4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
“4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide” is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including an ethoxy group, a fluoro group, a furan ring, and a thiophene ring, all attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the ethoxy group: This step might involve an ethoxylation reaction using ethyl iodide and a base.
Attachment of the furan and thiophene rings: These can be introduced via nucleophilic substitution reactions using furan-3-ylmethylamine and thiophen-2-ylmethylamine, respectively.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The ethoxy and fluoro groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines, thiols.
Major Products
Oxidation products: Sulfonic acids, oxidized furan and thiophene derivatives.
Reduction products: Sulfonic acid derivatives.
Substitution products: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry: As a potential antimicrobial or anticancer agent.
Biological Research: Studying its interactions with biological targets.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets could include enzymes like dihydropteroate synthase or proteins involved in cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)benzenesulfonamide
- 4-ethoxy-3-fluoro-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness
The presence of both furan and thiophene rings in “4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide” may confer unique chemical and biological properties, such as enhanced binding affinity to certain biological targets or increased stability under physiological conditions.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S2/c1-2-24-18-6-5-16(10-17(18)19)26(21,22)20(11-14-7-8-23-13-14)12-15-4-3-9-25-15/h3-10,13H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSFCNWOFYGFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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